

Introduction: Unveiling the Versatility of a Core Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Aminopyridine**

Cat. No.: **B143674**

[Get Quote](#)

3-Aminopyridine (3-AP), identified by the CAS number 462-08-8, is a pivotal heterocyclic amine that serves as a fundamental building block in organic synthesis and a pharmacologically significant molecule in its own right.^{[1][2]} Comprising a pyridine ring substituted with an amino group at the meta-position, its unique electronic and structural properties make it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and dyes.^{[3][4]} For drug development professionals, 3-AP is of particular interest due to its established role as a potassium channel blocker, a mechanism that underpins its therapeutic potential in various neurological conditions.^{[1][5]} This guide provides a comprehensive technical overview of **3-Aminopyridine**, from its fundamental physicochemical properties and synthesis to its mechanistic action and practical applications, offering field-proven insights for the modern researcher.

Physicochemical and Spectroscopic Profile

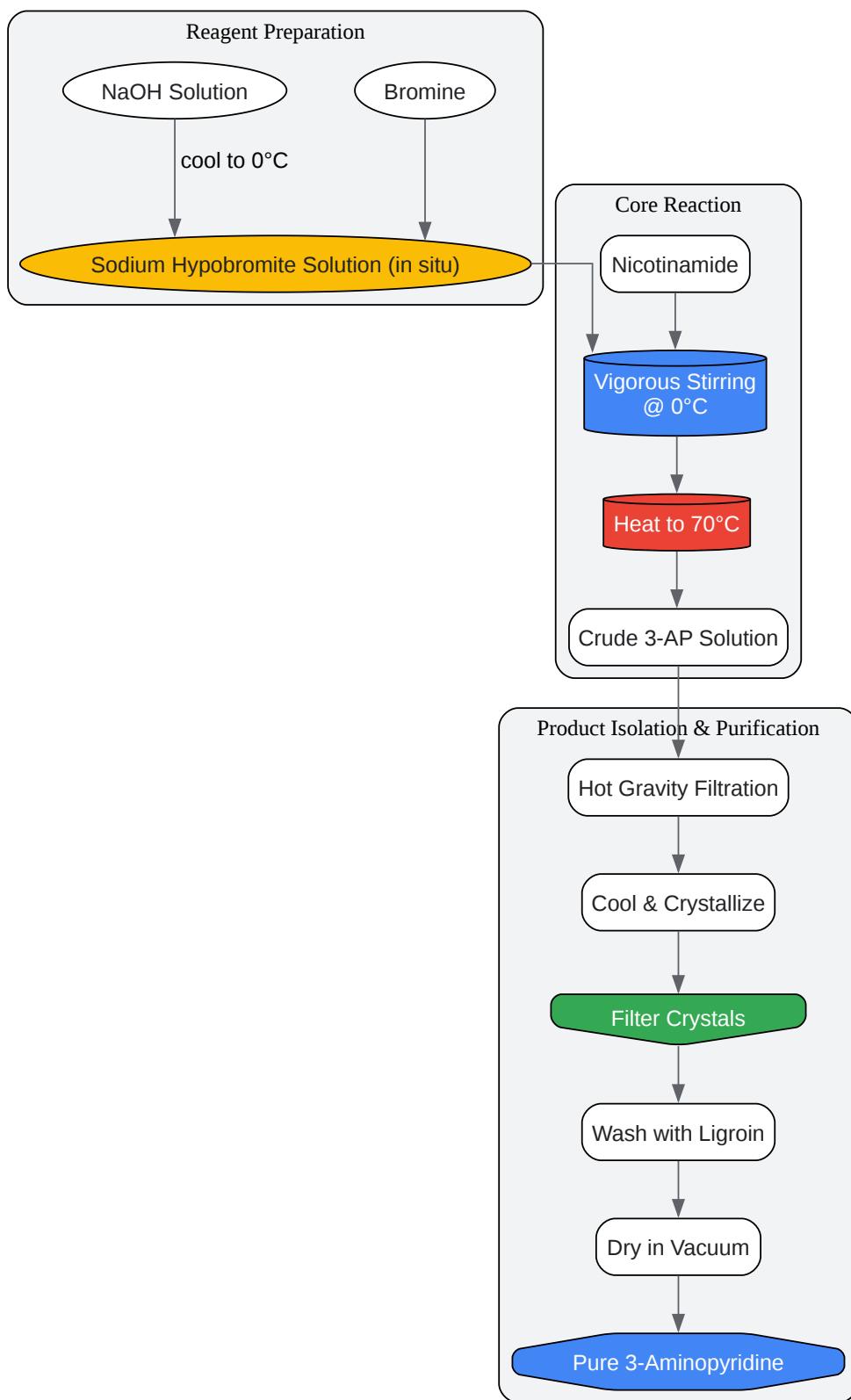
3-Aminopyridine is a white to light yellow or brown crystalline solid, often appearing as flakes, with a characteristic unpleasant odor.^{[6][7][8]} It is hygroscopic and air-sensitive, necessitating careful storage under an inert atmosphere like nitrogen.^{[9][10]} Its solubility in water is high, and it is also soluble in common organic solvents such as ethanol, benzene, and ether.^{[6][7][10]}

Table 1: Key Physicochemical Properties of **3-Aminopyridine**

Property	Value	Source(s)
CAS Number	462-08-8	[6][11][12]
Molecular Formula	C ₅ H ₆ N ₂	[6][11][12]
Molecular Weight	94.11 g/mol	[8][11]
Melting Point	60-64.5 °C	[6][7][10][11]
Boiling Point	248-252 °C	[6][7][10][11]
Appearance	White to light yellow/brown crystalline solid	[7][8][9]
Solubility	>1000 g/L in water; Soluble in alcohol, benzene	[6][10]
pKa	6.04 (at 25 °C)	[9][10]
Flash Point	124 °C	[6][10]
InChIKey	CUYKNJBYIJFRCU-UHFFFAOYSA-N	[11][12]

Spectroscopic analysis is crucial for identity confirmation and purity assessment. The NIST Chemistry WebBook and other databases provide reference spectra for **3-Aminopyridine**.[\[12\]](#) [\[13\]](#)[\[14\]](#)[\[15\]](#)

- ¹H NMR: The proton NMR spectrum shows distinct signals corresponding to the protons on the pyridine ring and the amine group.[\[13\]](#)
- ¹³C NMR: The carbon spectrum reveals the five unique carbon environments within the molecule.
- IR Spectroscopy: The infrared spectrum displays characteristic peaks for N-H stretching of the amine group and C=N/C=C stretching of the pyridine ring.[\[15\]](#)
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (m/z) at 94, corresponding to the molecular weight.[\[8\]](#)[\[14\]](#)


Synthesis, Purification, and Analysis

Primary Synthesis Route: The Hofmann Rearrangement

The most established and widely cited method for preparing **3-Aminopyridine** is the Hofmann rearrangement of nicotinamide.^{[1][6]} This reaction involves the treatment of an amide (nicotinamide) with bromine in a basic solution, typically sodium hydroxide, to yield a primary amine with one fewer carbon atom. The choice of this method is driven by the ready availability of the starting material and its efficiency.^[7]

The causality behind this multi-step, one-pot reaction is elegant:

- N-Bromination: The amide nitrogen is first brominated by the hypobromite ion (formed in situ from bromine and hydroxide).
- Deprotonation: A strong base removes the remaining acidic N-H proton, forming a bromoamide anion.
- Rearrangement: The key step involves the rearrangement of the pyridyl group from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, forming an isocyanate intermediate.
- Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamic acid, which is unstable and decarboxylates to yield the final **3-Aminopyridine** product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Aminopyridine** via Hofmann Rearrangement.

Alternative Synthesis Routes

While the Hofmann rearrangement is common, other methods have been reported, including:

- Reduction of 3-nitropyridine.[7][16]
- Heating 3-bromopyridine with ammonia and a copper sulfate catalyst in a sealed tube.[7][16]
- Reaction of N-(cyanophenylmethyl)acylamides with olefins in the presence of trifluoroacetic acid.[17]

Purification Protocol

Crude **3-Aminopyridine** obtained from synthesis is often colored and contains impurities.[16] A standard purification technique is recrystallization.

- Dissolution: Dissolve the crude product in a suitable hot solvent system, such as a mixture of benzene and ligroin.[16]
- Decolorization: Add activated carbon (e.g., Norit) and a reducing agent like sodium hydrosulfite to the hot solution to remove colored impurities.[16]
- Filtration: Perform a hot gravity filtration to remove the activated carbon and other insoluble materials.
- Crystallization: Allow the filtrate to cool slowly to room temperature, followed by chilling in a refrigerator to induce crystallization of the purified **3-Aminopyridine**.[16]
- Isolation: Collect the crystals by filtration, wash with a non-polar solvent like ligroin to remove residual soluble impurities, and dry under vacuum.[16]

Analytical HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **3-Aminopyridine**. Given its hydrophilic nature, a reversed-phase method is suitable. [18]

- Standard Preparation: Accurately weigh and dissolve **3-Aminopyridine** reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
- Sample Preparation: Dissolve the synthesized/crude **3-Aminopyridine** in the mobile phase to a similar concentration.
- HPLC Conditions (Example):
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM ammonium formate, pH adjusted). The organic/aqueous ratio must be optimized.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a wavelength where 3-AP has strong absorbance (e.g., ~260 nm).
 - Injection Volume: 10 µL.
- Analysis: Inject the standards and sample. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Mechanism of Action: A Potent Potassium Channel Blocker

The primary pharmacological action of aminopyridines, including 3-AP, is the blockade of voltage-gated potassium (K^+) channels.^{[5][19]} This mechanism is fundamental to its effects on the nervous system.

In neurons, the repolarization phase of an action potential is driven by the efflux of K^+ ions through voltage-gated K^+ channels. By blocking these channels, 3-AP effectively slows down this repolarization process.^[20] This leads to a broadening of the action potential duration. The prolonged depolarization of the presynaptic nerve terminal keeps voltage-gated calcium (Ca^{2+}) channels open for a longer period. The resulting increase in Ca^{2+} influx significantly enhances the release of neurotransmitters (like acetylcholine at the neuromuscular junction) into the

synaptic cleft.[19] This enhanced neurotransmitter release can overcome conduction deficits in demyelinated axons, which is the therapeutic basis for the use of its isomer, 4-aminopyridine (dalfampridine), in multiple sclerosis.[21]

Caption: 3-AP blocks K⁺ channels, prolonging the action potential and boosting neurotransmitter release.

Applications in Drug Discovery and Organic Synthesis

The true power of **3-Aminopyridine** in a research and development context lies in its dual utility: as a pharmacologically active agent and as a versatile synthetic intermediate.[3][4]

- **Pharmaceutical Intermediate:** The pyridine ring and the reactive amine group make 3-AP a valuable starting material for creating more complex molecules with diverse biological activities.[3] It is a key precursor in the synthesis of drugs targeting neurological disorders, cancers, and infectious diseases.[3][22] For instance, it is used in the synthesis of Troxipide (an anti-ulcer agent) and 3-pyridylnicotinamide.[6]
- **Medicinal Chemistry Scaffold:** Aminopyridine derivatives are explored for a wide range of therapeutic targets. They form the core of molecules with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[5] Their ability to engage with enzymes and receptors makes them a privileged scaffold in medicinal chemistry.[5]
- **Ligand in Coordination Chemistry:** The nitrogen atoms in 3-AP can coordinate with metal ions, making it useful in the synthesis of metal complexes with potential catalytic or biological applications.[10]
- **Research Tool:** As a known K⁺ channel blocker, 3-AP is used as a research tool to study the physiology of neurons, synaptic transmission, and conditions involving demyelination.[1][21]

Safety, Handling, and Toxicology

3-Aminopyridine is a toxic substance and must be handled with extreme caution.[9][23]

Table 2: GHS Hazard Information for **3-Aminopyridine**

Hazard Class	Hazard Statement	GHS Code(s)
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.	H301, H311, H331
Skin Irritation	Causes skin irritation.	H315
Eye Irritation	Causes serious eye irritation.	H319
STOT (Single)	May cause respiratory irritation.	H335
STOT (Repeated)	May cause damage to organs through prolonged or repeated exposure.	H373

Source: Aggregated GHS information from multiple suppliers.[\[9\]](#)[\[11\]](#)[\[24\]](#)

Safe Handling and Storage

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with a face shield.[\[24\]](#) Respiratory protection may be necessary for handling large quantities.
- Handling: Avoid contact with skin, eyes, and clothing.[\[24\]](#) Prevent dust formation. Do not eat, drink, or smoke in the work area.[\[23\]](#)[\[25\]](#)
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[\[24\]](#)[\[25\]](#) Protect from moisture, air, and direct sunlight.[\[23\]](#) Store in a designated "poison" or toxics cabinet.[\[10\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[\[24\]](#)

- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[23][24]
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[23][24]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[24]

Toxicology Summary

3-Aminopyridine is toxic by ingestion, inhalation, and dermal absorption.[9][23] The oral LD₅₀ in quail is reported as 178 mg/kg, and the intraperitoneal LD₅₀ in mice is 28 mg/kg.[6][26] It can cause central nervous system effects, including dizziness and headaches, and prolonged exposure may lead to neurotoxic effects.[9]

Conclusion

3-Aminopyridine is far more than a simple chemical intermediate; it is a cornerstone molecule for innovation in medicinal chemistry and a powerful tool for neuroscientific research. Its well-defined synthesis, rich chemistry, and potent biological activity as a potassium channel blocker ensure its continued relevance. For researchers and drug developers, a thorough understanding of its properties, handling requirements, and mechanistic action is essential for leveraging its full potential to create novel therapeutics and advance our understanding of complex biological systems.

References

- Allen, C. F. H., & Wolf, C. N. (1950). **3-Aminopyridine**. Organic Syntheses.
- **3-Aminopyridine** synthesis. ChemicalBook.
- **3-Aminopyridine**. Wikipedia.
- **3-Aminopyridine** CAS# 462-08-8. SincereChemical.
- **3-Aminopyridine** 462-08-8 wiki. Guidechem.
- A One-Pot Synthesis of **3-Aminopyridines**. J-Stage.
- **3-AMINOPYRIDINE** MSDS | CAS 462-08-8 MSDS. Loba Chemie.
- **3-Aminopyridine** | 462-08-8. ChemicalBook.
- **3-Aminopyridine** 99 462-08-8. Sigma-Aldrich.
- Aminopyridines. EPA.

- **3-Aminopyridine.** NIST WebBook.
- HPLC Methods for analysis of **3-Aminopyridine.**
- **3-Aminopyridine** | C5H6N2 | CID 10009. PubChem.
- 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY D
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- **3-Aminopyridine**: A Key Building Block in Pharmaceutical Innov
- **3-AMINOPYRIDINE (FOR SYNTHESIS).**
- **3-Aminopyridine** | 462-08-8. Tokyo Chemical Industry (India) Pvt. Ltd.
- **3-Aminopyridine**: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applic
- Buy **3-Aminopyridine** | 462-08-08. Smolecule.
- A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
- 462-08-8 **3-Aminopyridine** C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point. MolCore.
- **3-Aminopyridine**(462-08-8) 1H NMR spectrum. ChemicalBook.
- **3-Aminopyridine**(462-08-8) MS. ChemicalBook.
- **3-Aminopyridine** IR Spectrum. NIST WebBook.
- Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. PubMed.
- Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]

- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. sincerechemical.com [sincerechemical.com]
- 8. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 11. 3-アミノピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-Aminopyridine [webbook.nist.gov]
- 13. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 14. 3-Aminopyridine(462-08-8) MS [m.chemicalbook.com]
- 15. 3-Aminopyridine [webbook.nist.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. A One-Pot Synthesis of 3-Aminopyridines [jstage.jst.go.jp]
- 18. helixchrom.com [helixchrom.com]
- 19. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 21. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lobachemie.com [lobachemie.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 26. epa.gov [epa.gov]
- To cite this document: BenchChem. [Introduction: Unveiling the Versatility of a Core Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143674#3-aminopyridine-cas-number-462-08-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com